3-[(Z)-heptadec-10-enyl]benzene-1,2-diol
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Overview
Description
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and a heptadec-10-enyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with a heptadec-10-enyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of catechol, followed by the addition of the heptadec-10-enyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at positions 1 and 4.
Catechol (benzene-1,2-diol): Lacks the heptadec-10-enyl group.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at positions 1 and 3.
Uniqueness
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol is unique due to the presence of the long heptadec-10-enyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
89838-23-3 |
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Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[(Z)-heptadec-10-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h7-8,17,19-20,24-25H,2-6,9-16,18H2,1H3/b8-7- |
InChI Key |
FNLMCNKPGGHKQL-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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